molecular formula C12H7BrO4 B11798785 5-(3-Bromobenzoyl)furan-2-carboxylic acid

5-(3-Bromobenzoyl)furan-2-carboxylic acid

Cat. No.: B11798785
M. Wt: 295.08 g/mol
InChI Key: JKFIQYJOPFOWGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromobenzoyl)furan-2-carboxylic acid typically involves the bromination of benzoylfuran followed by carboxylation. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromobenzoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(3-Bromobenzoyl)furan-2-carboxylic acid include:

  • 5-(3-Chlorobenzoyl)furan-2-carboxylic acid
  • 5-(3-Methylbenzoyl)furan-2-carboxylic acid
  • 5-(3-Nitrobenzoyl)furan-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its bromine substituent, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific research applications where bromine’s presence is advantageous .

Properties

Molecular Formula

C12H7BrO4

Molecular Weight

295.08 g/mol

IUPAC Name

5-(3-bromobenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H7BrO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16)

InChI Key

JKFIQYJOPFOWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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